N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that features a cyano group, a fluorophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a nitrile compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Cyano Group: The cyano group is added via a cyanation reaction, often using a cyanide source such as sodium cyanide.
Formation of the Final Compound: The final step involves the coupling of the triazole derivative with the cyano-substituted intermediate under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Research: The compound is used in biochemical assays to study its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties
Properties
Molecular Formula |
C17H20FN5OS |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H20FN5OS/c1-11(2)17(3,10-19)20-14(24)9-25-16-22-21-15(23(16)4)12-5-7-13(18)8-6-12/h5-8,11H,9H2,1-4H3,(H,20,24) |
InChI Key |
OETRSCCXHJXNCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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